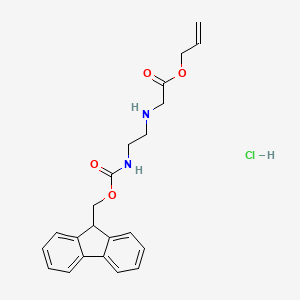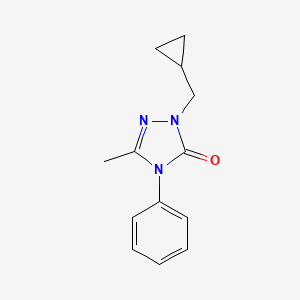![molecular formula C8H7ClN4S B3038464 3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile CAS No. 866009-35-0](/img/structure/B3038464.png)
3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile
説明
3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile is a chemical compound with the CAS Number: 866009-35-0 . It has a molecular weight of 227.7 and its molecular formula is C8H7ClN4S .
Synthesis Analysis
The synthesis of such compounds often involves phosphoramidite chemistry . A common method involves treating a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . The phosphoramidite used to prepare commercial nucleoside phosphoramidites, such as 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite, is relatively stable . It can be synthesized using a two-step, one-pot procedure and purified by vacuum distillation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current search results.科学的研究の応用
Isothiazole Derivatives and Their Transformations
- Isothiazole derivatives, including those similar to the specified compound, have been studied for their chemical transformations. For instance, the reaction of 3,5-dichloroisothiazole-4-carbonitrile with sodium nitrite resulted in the formation of 3-chloro-5-hydroxyisothiazole-4-carbonitrile (Walsh & Wooldridge, 1972).
Reactions with Secondary Dialkylamines
- The compound's analogs reacted with secondary dialkylamines like pyrrolidine and morpholine, leading to various derivative formations. This highlights the compound's reactivity and potential in synthesizing new chemical entities (Kalogirou & Koutentis, 2014).
Structural and Topological Studies
- Research has been conducted on the structural, topological, and vibrational properties of isothiazole derivatives, which include compounds structurally related to the specified chemical. These studies are crucial in understanding the compound's behavior in various phases and its reactivity (Romani et al., 2015).
Antiviral Research
- Some derivatives of isothiazole, which are structurally similar to the specified compound, have been synthesized and evaluated for their antiviral properties. This indicates potential applications in pharmaceutical research, particularly in the development of antiviral agents (Cutrì et al., 2002).
Synthesis Techniques
- New methods for synthesizing isothiazole derivatives have been reported. For instance, the synthesis involving Vilsmeier salts of N,N-dimethylamides indicates innovative approaches to obtain related compounds (Crenshaw & Partyka, 1970).
Suzuki Coupling in Synthesis
- The compound's related isothiazoles have been utilized in Suzuki coupling reactions, demonstrating their utility in creating novel chemical structures (Christoforou, Koutentis, & Rees, 2003).
Corrosion Inhibition
- While not directly related to 3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile, similar compounds have been studied for their corrosion inhibition properties, indicating potential applications in material science and engineering (Yadav et al., 2016).
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound may interact with transition metals like palladium and boron reagents.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it might be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it could facilitate the formation of carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules.
特性
IUPAC Name |
3-chloro-5-[2-cyanoethyl(methyl)amino]-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c1-13(4-2-3-10)8-6(5-11)7(9)12-14-8/h2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZASOKUWUIOKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=C(C(=NS1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701171302 | |
| Record name | 3-Chloro-5-[(2-cyanoethyl)methylamino]-4-isothiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701171302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866009-35-0 | |
| Record name | 3-Chloro-5-[(2-cyanoethyl)methylamino]-4-isothiazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866009-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-[(2-cyanoethyl)methylamino]-4-isothiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701171302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)tetrahydro-4(1H)-pyridinone](/img/structure/B3038381.png)


![6,8-Dibromo-2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B3038389.png)






![2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038398.png)
![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3038400.png)
![7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B3038401.png)
![(E)-N-[(2-Bromophenyl)methoxy]-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethanimine](/img/structure/B3038402.png)